4-(3-Aminocarbonylphenyl)-2-methoxyphenol
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Overview
Description
4-(3-Aminocarbonylphenyl)-2-methoxyphenol is an organic compound with the molecular formula C14H13NO3 This compound features a phenolic hydroxyl group, a methoxy group, and an aminocarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocarbonylphenyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyphenol to introduce a nitro group, followed by reduction to form the corresponding amine. This amine can then be acylated to introduce the aminocarbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocarbonylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the aminocarbonyl group can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminocarbonylphenyl)phenol
- 4-(3-Aminocarbonylphenyl)-2-methylphenol
- 4-(3-Aminocarbonylphenyl)-2-ethoxyphenol
Uniqueness
4-(3-Aminocarbonylphenyl)-2-methoxyphenol is unique due to the presence of both a methoxy group and an aminocarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)16)9-3-2-4-11(7-9)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQOKSQPOGEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685551 |
Source
|
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-92-9 |
Source
|
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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